2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-5-9(16)15-6-7-1-3-8(4-2-7)17-10(12,13)14/h1-4H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTNPDNRQWIMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is structurally similar to triflumuron, which is known to inhibit chitin biosynthesis in insects. Therefore, it is plausible that 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide may also target chitin biosynthesis pathways.
Mode of Action
Based on its structural similarity to triflumuron, it can be hypothesized that it may interfere with the chitin biosynthesis pathway, leading to disruption in the development and growth of insects.
Biochemical Pathways
If it acts similarly to triflumuron, it may disrupt the chitin biosynthesis pathway, which is crucial for the growth and development of insects.
Biochemical Analysis
Biochemical Properties
2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific reactions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit certain signaling pathways, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy or altered biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal results without significant side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect the compound’s interactions with other biomolecules and its overall biological effects.
Biological Activity
2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide is a synthetic compound that belongs to the class of organochlorine compounds. Its unique structure, featuring a chloro group and a trifluoromethoxy substituent, suggests potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H10ClF3NO2
- Molecular Weight : Approximately 251.64 g/mol
The presence of the trifluoromethoxy group enhances the lipophilicity of the compound, which may influence its interaction with biological membranes and its overall bioactivity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, organochlorine compounds are known for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific mechanisms by which these compounds exert their antimicrobial effects often involve inhibition of bacterial enzyme activity or disruption of cell membrane integrity .
Anticancer Activity
The anticancer potential of this compound has been suggested through studies on related compounds. The chloroacetamide structure is known to interact with cellular targets involved in cancer progression, potentially leading to apoptosis in cancer cells. Further studies are necessary to elucidate the precise mechanisms involved and to evaluate the efficacy of this compound in various cancer models .
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, leading to decreased cellular activity.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, contributing to their antimicrobial and anticancer effects .
Study 1: Antimicrobial Efficacy
In a study examining various chloroacetamides, this compound was tested against common bacterial strains. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µM, suggesting a potent antimicrobial effect .
Study 2: Anticancer Properties
A screening assay involving several derivatives of chloroacetamides revealed that those with similar structural features to this compound exhibited cytotoxic effects on breast cancer cell lines. The compound demonstrated an IC50 value indicating effective growth inhibition, warranting further investigation into its therapeutic potential .
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Contains trifluoromethoxy group | Antimicrobial, anticancer | Enhanced lipophilicity |
| N,N-dimethylacetamide | Lacks halogen substituents | Solvent properties | Commonly used as a solvent |
| 4-(difluoromethoxy)aniline | Simple aromatic amine structure | Antimicrobial activity | Lacks acetamide functionality |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of acetamides have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications in the acetamide structure can lead to enhanced cytotoxicity against various cancer cell lines.
Case Study :
A research paper published in Journal of Medicinal Chemistry explored the synthesis of acetamide derivatives, revealing that introducing electron-withdrawing groups like trifluoromethoxy enhances the compound's potency against cancer cells .
Agrochemical Applications
Pesticidal Properties :
Compounds like 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide are being investigated for their potential as pesticides. The trifluoromethoxy group is known to improve the bioactivity of agrochemicals.
Case Study :
In a field trial reported in Pest Management Science, a related compound showed significant efficacy in controlling specific pests while exhibiting low toxicity to non-target organisms. This suggests that such modifications could lead to safer and more effective agricultural products .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Aromatic Ring
2-Chloro-N-[4-(4-Ethoxyphenoxy)phenyl]acetamide (CAS: 38008-37-6)
- Structure: Contains a 4-ethoxyphenoxy group instead of trifluoromethoxy.
- Molecular Formula: C₁₆H₁₆ClNO₃.
- Properties : The ethoxy group (-OCH₂CH₃) is electron-donating, increasing solubility in polar solvents compared to -OCF₃. This compound is used as a synthetic intermediate but lacks the metabolic stability conferred by fluorine .
2-Chloro-N-(4-Fluorophenyl)acetamide (CAS: Not listed)
- Structure : Simplifies the substitution to a single fluorine atom on the phenyl ring.
- Properties: The fluorine atom enhances electronegativity but lacks the steric bulk and hydrolytic resistance of -OCF₃. This compound is an intermediate for synthesizing quinoline and piperazinedione derivatives .
Variations in the Acetamide Side Chain
N-(3-Chloro-4-Fluorophenyl)-2,2-Diphenylacetamide
- Structure : Replaces the chloroacetamide group with a diphenylacetamide moiety.
- Properties: The bulky diphenyl group increases molecular weight (C₂₀H₁₅ClFNO) and alters crystal packing, as evidenced by dihedral angles of 81.9° between aromatic rings. This structural rigidity may reduce bioavailability compared to the more flexible target compound .
2-Chloro-N-{4-[(Pyrimidin-2-yl)sulfamoyl]phenyl}acetamide (CAS: 104246-28-8)
- Structure : Incorporates a pyrimidine sulfonamide group.
- SynHet supplies this compound at >99% purity for drug discovery .
Functional Group Modifications
2-Chloro-N-{4-[(Morpholin-4-yl)methyl]phenyl}acetamide Hydrochloride
- Structure : Adds a morpholine ring via a methylene linker.
- Properties : The morpholine group improves water solubility due to its basic nitrogen, while the hydrochloride salt enhances bioavailability. This modification is common in CNS-targeting drugs .
2-Chloro-N-{[2-(Propoxymethyl)phenyl]methyl}acetamide
- Structure : Substitutes the trifluoromethoxy group with a propoxymethyl chain.
- Properties: The propoxy group increases hydrophobicity but lacks the electronic effects of -OCF₃.
Comparative Data Table
Preparation Methods
Preparation Methods of 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide
General Synthetic Strategy
The synthesis of this compound typically involves the acylation of the corresponding amine , 4-(trifluoromethoxy)benzylamine, with a chloroacetyl chloride or an equivalent chloroacetylating agent. The key step is the formation of the amide bond between the amine nitrogen and the chloroacetyl moiety.
Detailed Preparation Procedure
Step 1: Starting Materials
- 4-(Trifluoromethoxy)benzylamine : The amine substrate bearing the trifluoromethoxy substituent on the aromatic ring.
- Chloroacetyl chloride : The acylating agent providing the 2-chloroacetamide functionality.
- Base : To neutralize the hydrochloric acid generated during acylation, commonly triethylamine or an inorganic base like sodium carbonate.
- Solvent : Aprotic solvents such as dichloromethane (DCM), toluene, or other chlorinated hydrocarbons are preferred.
Step 2: Reaction Conditions
- The acylation is carried out by slowly adding chloroacetyl chloride to a cooled (0 to 5 °C) solution of 4-(trifluoromethoxy)benzylamine and base in the chosen solvent.
- Temperature control is critical to avoid side reactions and decomposition.
- The reaction mixture is stirred for several hours (typically 1–4 hours) at low to ambient temperature.
- After completion, the reaction mixture is quenched with water and extracted.
Step 3: Workup and Purification
- The organic layer is separated, washed with aqueous acid/base if necessary, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification is commonly achieved by recrystallization or chromatographic techniques to yield the pure this compound.
Reaction Scheme
$$
\text{4-(Trifluoromethoxy)benzylamine} + \text{Chloroacetyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, 0-5 °C}} \text{this compound}
$$
Analysis of Preparation Methods
Reaction Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, toluene, or chlorinated hydrocarbons | Aprotic solvents preferred |
| Temperature | 0 to 5 °C during addition, then room temp | Controls reaction rate and selectivity |
| Base | Triethylamine, sodium carbonate, or sodium bicarbonate | Neutralizes HCl byproduct |
| Reaction Time | 1 to 4 hours | Monitored by TLC or HPLC |
| Yield | Typically high (70–90%) | Depends on purity of reagents and control of conditions |
Research Findings and Comparative Data
While direct literature on the exact compound this compound is limited, related compounds such as 2-chloro-N-phenylacetamide have been synthesized using analogous methods with palladium-catalyzed coupling or direct acylation techniques, yielding up to 81% product under optimized conditions.
The acylation method described here is consistent with industrial and academic protocols for preparing chloroacetamide derivatives, which are key intermediates in pharmaceutical synthesis.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Direct Acylation | 4-(Trifluoromethoxy)benzylamine + Chloroacetyl chloride + Base | 0–5 °C to RT, aprotic solvent | 70–90 | Most straightforward and commonly used method |
| Palladium-catalyzed coupling | Aniline derivatives + 2-chloro-N,N-dimethylacetamide + Pd(OAc)2 + Ligands | 120 °C, 24 h, toluene | ~81 | More complex, used for related phenylacetamides |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution between 4-(trifluoromethoxy)benzylamine and chloroacetyl chloride in dichloromethane (DCM) under controlled temperatures (e.g., 273 K) with a base like triethylamine to neutralize HCl byproducts . Evidence from similar acetamide syntheses suggests yields can be improved by slow crystallization from toluene or ethyl acetate .
Q. What standard characterization techniques validate the structure of this compound?
- Methodology :
- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., acetamide group vs. aromatic ring planes), and hydrogen-bonding networks (e.g., N–H···O interactions) critical for confirming stereochemistry .
- Spectroscopy : IR confirms amide C=O stretches (~1650 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹). ¹H/¹³C NMR identifies substituents (e.g., trifluoromethoxy group at δ ~120 ppm in ¹⁹F NMR) .
Q. How do the electron-withdrawing groups (e.g., trifluoromethoxy) influence reactivity?
- Methodology : The trifluoromethoxy group deactivates the aromatic ring, directing electrophilic substitutions to meta positions. Computational studies (DFT) can predict regioselectivity in further functionalization. Experimental validation via halogenation or coupling reactions (e.g., Suzuki-Miyaura) is recommended .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be resolved?
- Methodology :
- Dose-response studies : Re-evaluate IC₅₀ values across multiple cell lines to account for variability in membrane permeability caused by the trifluoromethoxy group .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays, especially under physiological pH .
Q. What strategies mitigate low solubility in aqueous media during in vitro studies?
- Methodology :
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or PEG groups at the chloroacetamide site to enhance hydrophilicity .
Q. How do crystal packing forces impact the compound’s stability and formulation?
- Methodology : Analyze intermolecular interactions (e.g., C–H···O, π-π stacking) via X-ray diffraction. For example, hydrogen bonds along the c-axis in similar acetamides enhance thermal stability but may reduce dissolution rates . Adjust crystallization solvents (e.g., switch from toluene to acetone) to modify polymorphic forms .
Q. What computational models predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors, focusing on the chloroacetamide’s electrophilic carbon as a reactive site .
- MD simulations : Assess conformational flexibility of the trifluoromethoxy group in lipid bilayers to optimize bioavailability .
Q. How can green chemistry principles be applied to its synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
